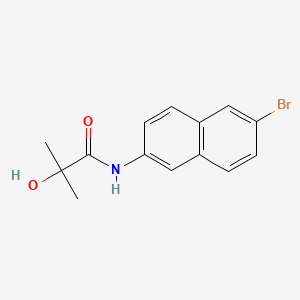

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

説明

BenchChem offers high-quality N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-14(2,18)13(17)16-12-6-4-9-7-11(15)5-3-10(9)8-12/h3-8,18H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFHVOHWTOEQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681986 | |

| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-72-6 | |

| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Abstract

This technical guide provides a detailed, research-level overview of the synthesis of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, a substituted naphthalenamide with potential applications as a key intermediate in medicinal chemistry and materials science. This document outlines a logical and efficient synthetic pathway, beginning with a retrosynthetic analysis to identify the key precursors: 6-bromonaphthalen-2-amine and 2-hydroxy-2-methylpropanoic acid. Detailed, field-proven protocols for the synthesis of these precursors and their subsequent coupling via a standard amidation reaction are presented. The guide emphasizes the causality behind experimental choices, provides methods for purification and characterization, and includes critical safety and handling information, designed for researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide (Molecular Formula: C14H14BrNO2, Molecular Weight: 308.17 g/mol ) is a complex organic molecule featuring a brominated naphthalene core linked to a hydroxy-functionalized propanamide side chain.[1] The presence of the naphthalene scaffold, a common motif in pharmacologically active compounds, combined with a bromine atom that allows for further functionalization (e.g., via cross-coupling reactions), makes this molecule a valuable building block. The tertiary alcohol and amide functionalities introduce specific hydrogen bonding capabilities, influencing its physicochemical properties.

This guide presents a robust synthetic strategy centered on the formation of the amide bond as the final key step, a reliable and well-understood transformation in organic chemistry.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify readily available or synthetically accessible starting materials. The most apparent disconnection is at the amide C-N bond, which is a standard and reliable bond to form. This disconnection yields two primary precursors: an amine and a carboxylic acid.

Figure 2: Workflow for the synthesis of 6-Bromonaphthalen-2-amine.

Detailed Experimental Protocol: This protocol is adapted from established methodologies for the Bucherer reaction.

-

Reaction Setup: To a high-pressure reaction vessel, add 6-bromo-2-naphthol (1.0 eq), sodium bisulfite (1.5 eq), and concentrated aqueous ammonia (10-15 eq).

-

Reaction Conditions: Seal the vessel and heat to 140-150 °C with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel. Basify the mixture with a 10% NaOH solution to pH > 10.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromonaphthalen-2-amine as a solid. [2]

Synthesis of Precursor 2: 2-hydroxy-2-methylpropanoic acid

This α-hydroxy acid is readily synthesized from acetone via a two-step process involving the formation of a cyanohydrin intermediate followed by hydrolysis. [3][4] Detailed Experimental Protocol: Caution: This procedure involves the use of hydrogen cyanide (HCN) or its salts, which are extremely toxic. This synthesis must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

-

Step 1: Acetone Cyanohydrin Formation:

-

To a stirred solution of sodium cyanide (1.1 eq) in water, cooled in an ice bath, add acetone (1.0 eq).

-

Slowly add a solution of sulfuric acid (0.55 eq) in water dropwise, maintaining the temperature below 10 °C. The causality here is the in situ generation of HCN which then adds to the acetone carbonyl.

-

After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.

-

-

Step 2: Hydrolysis to the Carboxylic Acid:

-

Carefully add concentrated hydrochloric acid or sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid. [5] * Cool the reaction, and extract the product into an organic solvent like diethyl ether.

-

Dry the organic extracts, concentrate under reduced pressure, and purify the resulting solid by recrystallization from water or a suitable organic solvent to yield 2-hydroxy-2-methylpropanoic acid. [6]

-

Core Synthesis: Amide Coupling

The final step is the formation of the amide bond between the synthesized precursors. This is typically achieved by activating the carboxylic acid, which allows for nucleophilic attack by the amine.

Mechanistic Considerations & Reagent Choice

Directly reacting a carboxylic acid and an amine requires very high temperatures and is generally inefficient. Therefore, a coupling agent is used to convert the carboxylic acid's hydroxyl group into a better leaving group.

Common Coupling Systems:

-

Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.

-

Acyl Chloride Formation: A more traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Figure 3: Simplified mechanism of EDC-mediated amide coupling.

Detailed Experimental Protocol (EDC/HOBt Coupling)

This method is chosen for its mild conditions and high efficiency, which are crucial for preserving the tertiary alcohol functionality on the carboxylic acid precursor.

| Reagent | Molar Eq. | Purpose |

| 6-Bromonaphthalen-2-amine | 1.0 | Nucleophile |

| 2-hydroxy-2-methylpropanoic acid | 1.1 | Electrophile precursor |

| EDC·HCl | 1.2 | Coupling agent |

| HOBt | 1.2 | Racemization suppressant & efficiency booster |

| Diisopropylethylamine (DIPEA) | 2.5 | Non-nucleophilic base |

| Dichloromethane (DCM) or DMF | - | Anhydrous Solvent |

Procedure:

-

Initial Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-hydroxy-2-methylpropanoic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) to the mixture and stir for 30 minutes. This period allows for the formation of the active HOBt ester.

-

Amine Addition: In a separate flask, dissolve 6-bromonaphthalen-2-amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide as a pure solid.

Characterization and Analysis

The identity and purity of the final compound must be confirmed through standard analytical techniques.

| Property | Expected Data / Value |

| Molecular Formula | C₁₄H₁₄BrNO₂ [1] |

| Molecular Weight | 308.17 g/mol [1] |

| Appearance | Off-white to beige solid |

| ¹H NMR | Peaks corresponding to aromatic, methyl, and hydroxyl protons. |

| ¹³C NMR | Peaks for naphthalene carbons, amide carbonyl, quaternary carbon, and methyl carbons. |

| Mass Spec (MS) | [M+H]⁺ peak at ~309.0 and [M+Na]⁺ at ~331.0, showing characteristic bromine isotope pattern. |

| IR Spectroscopy | Strong absorptions for O-H (alcohol), N-H (amide), C=O (amide), and C-Br stretches. |

Safety and Handling

Proper safety precautions are mandatory throughout this entire synthetic sequence. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | CAS Number | Primary Hazards |

| 6-Bromo-2-naphthol | 15231-91-1 | Skin, eye, and respiratory irritant. [7][8] |

| Sodium Cyanide | 143-33-9 | Highly toxic if swallowed, inhaled, or in contact with skin. Releases toxic gas on contact with acid. |

| EDC·HCl | 25952-53-8 | Skin and eye irritant. Sensitizer. |

| HOBt | 2592-95-2 | Flammable solid. Explosive when dry. |

| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen. Skin and eye irritant. |

| 6-Bromonaphthalen-2-amine | 7499-66-3 | Avoid inhalation and contact with skin and eyes. May cause irritation. [9] |

Users must consult the full Safety Data Sheet (SDS) for each chemical before use. [10][11][12]

References

-

ChemBK. (2024). 6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. Retrieved from [Link]

-

ChemBK. (n.d.). 2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

Quora. (2021). How to convert ethanol to 2-hydroxy-2-methyl propanoic acid. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

Sources

- 1. N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | 1215206-72-6 [amp.chemicalbook.com]

- 2. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 6-溴-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. chembk.com [chembk.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide (CAS 1215206-72-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is a specialized organic molecule featuring a brominated naphthalene core linked to a hydroxy-amide side chain. While specific detailed research on this particular compound (CAS 1215206-72-6) is not extensively available in public literature, this guide synthesizes information on its constituent chemical moieties to provide a comprehensive technical overview. By examining the synthesis of its precursors and the known biological activities of related bromonaphthalene and 2-hydroxy-2-methylpropanamide structures, we can infer its potential properties, synthesis routes, and applications in medicinal chemistry and drug development. This document serves as a foundational resource for researchers interested in the exploration of this and similar compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide are detailed below.

| Property | Value | Source |

| CAS Number | 1215206-72-6 | N/A |

| Molecular Formula | C₁₄H₁₄BrNO₂ | N/A |

| Molecular Weight | 308.17 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 6-bromo-2-aminonaphthalene, and its subsequent acylation to yield the final product.

Caption: Proposed synthesis of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide.

Step-by-Step Experimental Protocols

The initial step involves the bromination of 2-naphthol. A common method is the reduction of 1,6-dibromo-2-naphthol.

-

Materials: 1,6-dibromo-2-naphthol, sodium sulfite, water, and a suitable glycol such as ethylene glycol.

-

Procedure:

-

A mixture of water and ethylene glycol is used as the solvent to reduce reaction time. The recommended glycol/water molar ratio is between 0.1-0.5/1.[1]

-

1,6-dibromo-2-naphthol is reacted with an alkali metal sulfite, such as sodium sulfite, in the water-glycol solvent mixture.[1]

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the 6-bromo-2-naphthol is isolated, for example, by filtration and then purified, if necessary, by recrystallization.

-

An alternative method for producing 6-bromo-2-naphthol involves the reduction of 1,6-dibromo-2-naphthol using tin and hydrochloric acid in ethanol.[2]

The conversion of 6-bromo-2-naphthol to 6-bromo-2-aminonaphthalene is a critical step. A direct amination of the naphthol is challenging. A more viable route involves the conversion of the hydroxyl group to a better leaving group or using modern cross-coupling methods. For instance, the naphthol can be converted to a triflate, followed by a Buchwald-Hartwig amination.

This acyl chloride can be prepared from 2-hydroxy-2-methylpropanoic acid.

-

Materials: 2-hydroxy-2-methylpropanoic acid, thionyl chloride (SOCl₂), and an appropriate solvent.

-

Procedure:

-

2-hydroxy-2-methylpropanoic acid is reacted with an excess of thionyl chloride, often in an inert solvent.

-

The reaction mixture is typically heated to facilitate the conversion.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-hydroxy-2-methylpropanoyl chloride, which can be used in the next step, sometimes without further purification.

-

The final step is the acylation of 6-bromo-2-aminonaphthalene with 2-hydroxy-2-methylpropanoyl chloride.

-

Materials: 6-bromo-2-aminonaphthalene, 2-hydroxy-2-methylpropanoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or THF).

-

Procedure:

-

6-Bromo-2-aminonaphthalene is dissolved in the inert solvent and cooled in an ice bath.

-

The base is added to the solution.

-

2-Hydroxy-2-methylpropanoyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution of the amine.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.

-

The final product, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, is then purified by column chromatography or recrystallization.

-

Potential Applications in Drug Development

While direct biological data for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is scarce, its structural components suggest potential areas of application in medicinal chemistry.

The Bromonaphthalene Scaffold

The naphthalene ring is a common scaffold in medicinal chemistry, and the introduction of a bromine atom can significantly alter a molecule's properties. Bromine can increase lipophilicity, potentially enhancing membrane permeability. It can also serve as a handle for further synthetic modifications through cross-coupling reactions. Brominated naphthalenes have been investigated for a range of biological activities.[3]

The 2-Hydroxy-2-methylpropanamide Moiety

The 2-hydroxy-2-methylpropanamide side chain introduces a polar, hydrogen-bonding capable group. The hydroxyl group can be crucial for interacting with biological targets.[4] The amide linkage provides metabolic stability. This moiety can influence the solubility and pharmacokinetic profile of the molecule.

Inferred Therapeutic Areas

-

Anticancer Agents: Naphthalene derivatives have shown a wide range of biological activities, including anticancer properties.[5] The bromonaphthalene core could be explored for its potential as a cytotoxic agent.

-

Antimicrobial Agents: The naphthalene moiety is present in numerous compounds with significant activity against a variety of microbes.[5]

-

Enzyme Inhibitors: The specific arrangement of functional groups in N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide could make it a candidate for screening as an inhibitor of various enzymes.

Safety and Handling

Detailed safety information for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is not available. However, based on its structure and the known hazards of related compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive overview based on the current, albeit limited, available information. The proposed synthetic pathway offers a practical approach for its preparation, and the analysis of its structural components suggests potential therapeutic applications. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential as a lead compound in drug discovery.

References

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

1-Bromonaphthalene. Wikipedia. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Google Patents.

- Production of 6-bromo-2-naphthol and derivatives. Google Patents.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.

-

6-bromo-2-naphthol. Organic Syntheses Procedure. Available at: [Link]

-

Propanamide, 2-hydroxy-2-methyl-. PubChem. Available at: [Link]

-

The underappreciated hydroxyl in drug discovery. Hypha Discovery. Available at: [Link]

-

2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide. National Institutes of Health. Available at: [Link]

-

Synthesis of 6-Bromo-2-naphthol. PrepChem.com. Available at: [Link]

-

PRODUCTION OF 6-BROMO-2-NAPHTHOL AND DERIVATIVES. European Patent Office. Available at: [Link]

-

2-hydroxy-N-methylpropanamide. PubChem. Available at: [Link]

-

The role of the sulfaguanidine molecular scaffold in drug design and development. Wiley Online Library. Available at: [Link]

-

Phosphonate ester derivatives and methods of synthesis thereof. Patsnap. Available at: [Link]

-

6-Bromo-2-naphthalenol. PubChem. Available at: [Link]

-

6-Carbamimidoyl-4-(3-hydroxy-2-methyl-benzoylamino)-naphthalene-2-carboxylic acid methyl ester. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Biological Activity of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is a synthetic organic compound featuring a brominated naphthalene core. While direct experimental evidence of its biological activity is not currently available in peer-reviewed literature, its structural motifs are present in a variety of bioactive molecules. This technical guide synthesizes information from structurally related compounds to propose putative biological activities for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, with a primary focus on its potential as an anticancer and antimicrobial agent. This document provides a theoretical framework and detailed experimental protocols to investigate these hypotheses, intended to guide future research and drug discovery efforts.

Introduction and Chemical Profile

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is characterized by a naphthalene ring system, a common scaffold in medicinal chemistry known for its diverse pharmacological properties.[1] The presence of a bromine atom and a 2-hydroxy-2-methylpropanamide side chain further functionalizes the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

-

IUPAC Name: N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide

-

Molecular Formula: C₁₄H₁₄BrNO₂

-

Core Scaffold: Bromonaphthalene

-

Key Functional Groups: Amide, hydroxyl, bromine

The naphthalene core is a prevalent feature in compounds with demonstrated anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2] The lipophilicity of the naphthalene ring can facilitate membrane permeability, a crucial factor for intracellular drug targets. The bromine substituent can modulate the electronic properties of the aromatic system and may be involved in halogen bonding, a recognized interaction in drug-receptor binding. The 2-hydroxy-2-methylpropanamide side chain introduces hydrogen bonding capabilities and steric bulk, which can influence target selectivity and binding affinity.

Putative Biological Activity: An Evidence-Based Postulation

Based on the structure-activity relationships (SAR) of analogous compounds, we postulate that N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide may exhibit significant anticancer and antimicrobial properties.[3][4][5]

Putative Anticancer Activity

Numerous naphthalene derivatives have demonstrated potent anticancer effects through various mechanisms.[1][6][7][8] Naphthalene diimides, for instance, are known to target G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[6] Other naphthalene-containing compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways essential for tumor growth and survival.[1][9][10]

Proposed Mechanisms of Anticancer Action:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.[11]

-

Cell Cycle Arrest: It might halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase.[9]

-

Inhibition of Signaling Pathways: The molecule could potentially inhibit critical signaling pathways, such as the IL6/JAK2/STAT3 pathway, which is often dysregulated in cancer.[12]

Putative Antimicrobial and Antifungal Activity

Naphthalene derivatives have also been identified as promising antimicrobial and antifungal agents.[2][13][14] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. The structural features of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide are consistent with those of other naphthalene-based antimicrobial compounds.[13][15]

Proposed Mechanisms of Antimicrobial Action:

-

Disruption of Microbial Cell Membranes: The lipophilic naphthalene core could intercalate into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell death.

-

Inhibition of Essential Microbial Enzymes: The compound might inhibit enzymes crucial for microbial survival, such as DNA gyrase or topoisomerase IV, which are involved in DNA replication.[12]

Proposed Experimental Investigation

To validate the putative biological activities of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive evaluation of its potential anticancer and antimicrobial effects.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

Experimental Workflow:

Figure 1: Workflow for In Vitro Cytotoxicity Assessment.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human breast cancer (MCF-7), colon carcinoma (HCT-116), and a normal kidney cell line (MDCK) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Prepare serial dilutions of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the respective wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Quantitative Data Summary (Hypothetical):

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index |

| MCF-7 (Breast Cancer) | 5.2 | 7.2 | 9.6 |

| HCT-116 (Colon Cancer) | 8.9 | 9.5 | 5.6 |

| A549 (Lung Cancer) | 12.4 | 15.1 | 4.0 |

| MDCK (Normal Kidney) | 50.1 | - | - |

Apoptosis and Cell Cycle Analysis

Objective: To investigate the mechanism of cell death induced by the compound.

Protocol: Flow Cytometry for Apoptosis and Cell Cycle

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells, wash with PBS, and fix in 70% ethanol for cell cycle analysis or resuspend in binding buffer for apoptosis analysis.

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late).

Signaling Pathway Visualization (Hypothetical):

Figure 2: Proposed Mechanism of Anticancer Action.

In Vitro Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[15]

-

Compound Dilution: Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing appropriate broth media.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data Summary (Hypothetical):

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus (Gram-positive) | 16 | 1 | - |

| E. coli (Gram-negative) | 32 | 0.5 | - |

| C. albicans (Fungus) | 8 | - | 2 |

Predictive Toxicology and Safety Profile

The presence of a brominated aromatic ring necessitates a careful evaluation of the compound's potential toxicity. Brominated flame retardants, a class of brominated aromatic compounds, have raised environmental and health concerns.[17][18] Long-term exposure to some of these compounds has been associated with adverse health effects.[17] Therefore, early-stage toxicological assessment is crucial.

Recommendations for Toxicological Evaluation:

-

In Silico Prediction: Utilize computational models to predict potential toxicities, such as hepatotoxicity, cardiotoxicity, and genotoxicity.[19][20]

-

In Vitro Assays: Conduct in vitro toxicology assays, including Ames test for mutagenicity and cytotoxicity assays on normal human cell lines.

-

Metabolism Studies: Investigate the metabolic fate of the compound, as metabolites can sometimes be more toxic than the parent drug.

Conclusion

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide represents a novel chemical entity with unexplored therapeutic potential. Based on a thorough analysis of its structural components and the known biological activities of related naphthalene derivatives, this guide posits that the compound is a promising candidate for investigation as an anticancer and antimicrobial agent. The provided experimental protocols offer a clear roadmap for elucidating its biological activity and mechanism of action. Future research guided by these hypotheses and methodologies could uncover a valuable new lead compound for drug development.

References

-

Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PubMed Central. [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. PubMed Central. [Link]

-

Design and evaluation of naphthalene-based anticancer agents. Wisdom Library. [Link]

-

Synthesis of novel N-naphthalene-2-yl propanamid derivatives and evaluation their antimicrobial activity. ResearchGate. [Link]

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PubMed Central. [Link]

-

Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. MDPI. [Link]

-

Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Ingenta Connect. [Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

-

STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. ASHP Publications. [Link]

-

Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

-

Structure-Activity Relationship Studies. Automate.video. [Link]

-

Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. ResearchGate. [Link]

-

Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. PubMed. [Link]

-

Advancing predictive toxicology: overcoming hurdles and shaping the future. RSC Publishing. [Link]

-

Predictive Toxicology: Latest Scientific Developments and Their Application in Safety Assessment” (Comprehensive Medicinal Chemistry III) Invited by Novartis pre-clinical safety to write a section on “Physicochemical Properties Links With Drug Promiscuity and In Vivo Toxicological Outcomes. ResearchGate. [Link]

Sources

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. publications.ashp.org [publications.ashp.org]

- 5. researchgate.net [researchgate.net]

- 6. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 17. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advancing predictive toxicology: overcoming hurdles and shaping the future - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

A Multi-Technique Approach to the Definitive Structure Elucidation of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Preamble: The Imperative of Unambiguous Characterization

In the fields of medicinal chemistry and materials science, the precise molecular structure of a compound is its most fundamental attribute. An error in structural assignment can invalidate extensive research, compromise intellectual property, and, in the context of drug development, pose significant safety risks. Therefore, the rigorous and unequivocal elucidation of a molecule's structure is not merely a procedural step but the bedrock of scientific integrity.

This guide details a comprehensive, multi-technique strategy for the definitive structure elucidation of the novel compound, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical, decision-driven workflow. It emphasizes the causality behind each analytical choice, demonstrating how a synergistic application of modern spectroscopic and crystallographic techniques provides a self-validating system for structural confirmation. We will proceed from determining the elemental composition to mapping the atomic framework and finally, to obtaining irrefutable proof of the three-dimensional architecture.

The Strategic Workflow: An Integrated Approach

Part 1: Foundational Analysis - Molecular Formula and Mass

Causality of Selection: High-Resolution Mass Spectrometry (HRMS)

The first and most critical step is to determine the elemental composition. While standard mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) is selected for its ability to measure mass to several decimal places.[1] This high accuracy allows for the calculation of a unique elemental formula, distinguishing between isobars (compounds with the same nominal mass but different formulas).[2][3] For a bromine-containing compound, HRMS is also essential to resolve and accurately measure the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 100 to 500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee high mass accuracy.

Expected Data & Interpretation

The molecular formula derived from the name is C₁₄H₁₄BrNO₂. The expected HRMS data would confirm this composition.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₄H₁₄BrNO₂ | Based on the hypothesized structure. |

| [M+H]⁺ (⁷⁹Br) | 308.0281 | Calculated exact mass for C₁₄H₁₅⁷⁹BrNO₂⁺. |

| [M+H]⁺ (⁸¹Br) | 310.0260 | Calculated exact mass for C₁₄H₁₅⁸¹BrNO₂⁺. |

| Isotopic Ratio | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4] |

| Mass Accuracy | < 5 ppm | Standard for confirming elemental composition via HRMS. |

The presence of two peaks of nearly equal intensity separated by ~2 Da is the definitive signature of a monobrominated compound. Tandem MS (MS/MS) experiments can further support the structure by analyzing fragmentation patterns.[5] The weakest bonds, often adjacent to functional groups, are most likely to break.[6]

Part 2: Mapping the Atomic Framework - NMR Spectroscopy

Causality of Selection: ¹H and ¹³C NMR

With the elemental formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the connectivity of the atoms.[7][8] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by revealing the number of unique carbon atoms and their functional type (aliphatic, aromatic, carbonyl).[9] The combination of these techniques allows for the piecing together of the molecular skeleton.[10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[11]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0 - 12 ppm.

-

Relaxation Delay (d1): 2-5 seconds to ensure proper signal relaxation.

-

Number of Scans: 16-32 scans.[11]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: 0 - 220 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.[11]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Data & Interpretation

¹H NMR Spectrum (Predicted in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | NH | Amide protons are often broad and downfield.[12] |

| ~8.4-7.6 | Multiplet | 6H | Ar-H | Protons on the electron-deficient bromonaphthalene ring. |

| ~5.5 | Singlet | 1H | OH | Hydroxyl proton, exchangeable with D₂O. |

| ~1.4 | Singlet | 6H | C(CH ₃)₂ | Two equivalent methyl groups, appearing as a singlet. |

¹³C NMR Spectrum (Predicted in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O | Amide carbonyl carbon. |

| ~138-120 | Ar-C | Aromatic carbons of the naphthalene ring. Expect 10 distinct signals. |

| ~119 | Ar-C -Br | Carbon bearing the bromine atom, shifted by halogen effect. |

| ~72 | C (CH₃)₂OH | Quaternary carbon attached to the hydroxyl group. |

| ~28 | C(C H₃)₂ | Equivalent methyl carbons. |

Part 3: Functional Group Confirmation - FTIR Spectroscopy

Causality of Selection: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the presence of specific functional groups.[5] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. This analysis serves as a quick and effective cross-validation of the functional groups inferred from NMR and MS data, such as the amide, hydroxyl, and aromatic moieties.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Data Processing: The instrument software automatically performs the background subtraction and generates the final transmittance or absorbance spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3300 (medium) | N-H stretch | Secondary Amide (-NH)[13] |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 2980 - 2940 | C-H stretch (sp³) | Methyl |

| 1680 - 1640 (strong) | C=O stretch (Amide I) | Amide[14] |

| 1560 - 1520 | N-H bend (Amide II) | Amide |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 600-500 | C-Br stretch | Aryl Bromide |

The presence of strong absorptions for the O-H, N-H, and C=O groups provides direct evidence for the key functional groups in the molecule.[14]

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

Causality of Selection: The Gold Standard

While the combination of MS, NMR, and IR provides a highly confident structural hypothesis, they are ultimately inferential. Single-Crystal X-ray Crystallography is the only technique that provides direct, unambiguous proof of molecular structure.[15][16] It determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.[17][18] This method yields exact bond lengths, bond angles, and the absolute configuration of the molecule, leaving no room for ambiguity.[19][20]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Cultivation: This is the most critical and often challenging step.[21]

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.[21]

-

-

Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm) with well-defined faces and mount it on a goniometer head.[22]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[17]

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[22]

-

Computational software (e.g., SHELXL, Olex2) is used to fit atoms into the electron density map and refine their positions, bond lengths, and thermal parameters.[17]

-

The final refined structure is validated and typically reported as a Crystallographic Information File (CIF).

-

Expected Data & Interpretation

The successful X-ray crystallographic analysis will yield a complete 3D model of the molecule. This output will definitively confirm:

-

The connectivity of all atoms, validating the NMR data.

-

The presence and location of the bromine atom on the naphthalene ring.

-

The geometry of the amide linkage and the 2-hydroxy-2-methylpropanamide side chain.

-

Precise bond lengths and angles, confirming hybridization and bonding theory.

-

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amide and hydroxyl groups.

Integrated Data Synthesis & Conclusion

The structure elucidation of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is achieved through a logical and self-validating workflow. High-Resolution Mass Spectrometry establishes the correct elemental formula, C₁₄H₁₄BrNO₂, with the characteristic bromine isotope pattern providing the initial anchor. ¹H and ¹³C NMR spectroscopy then provide a detailed map of the proton and carbon framework, confirming the presence of the bromonaphthalene, amide, and hydroxy-isopropyl moieties and their specific connectivity. FTIR spectroscopy corroborates the presence of these key functional groups through their characteristic vibrational frequencies.

Finally, each piece of spectroscopic evidence converges on a single hypothesized structure, which is then unequivocally and definitively confirmed by single-crystal X-ray crystallography. This ultimate step provides the absolute 3D atomic coordinates, serving as the final, irrefutable proof. This multi-technique, synergistic approach ensures the highest level of scientific rigor and provides complete confidence in the assigned structure.

References

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Yinon, J. (1993). Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision‐induced dissociation. Journal of Mass Spectrometry, 28(9).

-

Gholami, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Retrieved from [Link]

- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.

- BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.

- Dr. A. K. G. (2019, January 6). How to Solve Single Crystal XRD Structure.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Excillum. (n.d.). Small molecule crystallography.

- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.

- Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Magnetic Resonance in Chemistry, 55(1), 6-16.

- Brunning, A. (2023). A guide to interpreting mass spectra. Compound Interest.

- Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.

- Oreate Additive Manufacturing. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.

- Allen, F. H. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1143, 13-27.

- BenchChem. (2025). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.

- Johnson, R. S. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry.

- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 449-459.

- Altaf, S., et al. (2024). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV).

- Kuck, D., et al. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Gunawan, G., et al. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Prothero, J. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in....

- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.

- Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds.

- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-7.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ChemicalBook. (n.d.). N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide.

- ChemicalBook. (n.d.). N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.

- RSC Publishing. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.

- Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8688–8696.

- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- ResearchGate. (n.d.). FTIR spectra indicated the identical amide-I and amide-II functional....

- ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample.

- Chemistry Academy. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.

- BLDpharm. (n.d.). 1215206-72-6|N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide.

- Wozniak, A. S., et al. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. Environmental Science & Technology, 54(19), 11803–11814.

- Picó, Y. (2018). HRMS: Fundamentals and Basic Concepts. Comprehensive Analytical Chemistry, 81, 1-38.

- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene.

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. measurlabs.com [measurlabs.com]

- 3. algimed.com [algimed.com]

- 4. compoundchem.com [compoundchem.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. rigaku.com [rigaku.com]

- 16. excillum.com [excillum.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 21. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 22. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Physicochemical Properties of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the core physicochemical properties of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, a molecule of interest within contemporary medicinal chemistry. As experimental data for this specific compound is not publicly available, this document leverages validated computational models to provide reliable predictions, coupled with detailed, field-proven experimental protocols for empirical determination. This dual approach offers both a predictive framework for initial assessment and the practical means for its experimental validation.

Compound Identity

Chemical Name: N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

CAS Number: 1215206-72-6

Molecular Formula: C₁₄H₁₄BrNO₂

Molecular Weight: 308.17 g/mol

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. These values were derived from a consensus of reputable chemoinformatic platforms (including SwissADME and Chemicalize) to provide a robust initial assessment for drug development pipelines. It is crucial to note that these are in silico predictions and experimental verification is recommended.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 210-230 | Influences solubility, dissolution rate, and formulation stability. A higher melting point generally correlates with greater crystal lattice energy and potentially lower solubility. |

| Aqueous Solubility (logS) | -3.5 to -4.5 | A critical determinant of bioavailability. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships. |

| Lipophilicity (logP) | 2.8 to 3.5 | Governs membrane permeability and distribution into tissues. An optimal logP is essential for balancing solubility and permeability for effective drug absorption and to avoid issues like high metabolic clearance or toxicity. |

| Acidic pKa | 12.5 - 13.5 (Tertiary alcohol) | Indicates the propensity of the hydroxyl group to deprotonate. In a physiological pH range, this group will be predominantly in its neutral form. |

| Basic pKa | Not predicted to have a physiologically relevant basic pKa | The amide group is generally considered neutral in a physiological pH range. |

In-Depth Analysis and Experimental Protocols

Lipophilicity (Octanol-Water Partition Coefficient, logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a cornerstone of medicinal chemistry, providing a quantitative measure of a compound's lipophilicity. This property is a key driver of a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. For N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, the predicted logP in the range of 2.8 to 3.5 suggests good potential for membrane permeability. However, values in this range can also be associated with increased metabolic clearance and potential for off-target effects. Therefore, precise experimental determination is crucial.

Trustworthiness: The shake-flask method, as outlined in OECD Guideline 107, remains the gold standard for logP determination due to its direct measurement approach. This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical method for concentration determination.

Authoritative Grounding & Comprehensive References: The following protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method .

Experimental Protocol: Shake-Flask Method for logP Determination

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the partitioning occurs between two mutually saturated phases.

-

Preparation of the Test Solution: Prepare a stock solution of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in n-octanol. The concentration should be high enough to allow for accurate quantification in both phases but low enough to avoid saturation in the aqueous phase.

-

Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected logP to ensure quantifiable concentrations in both layers.

-

Equilibration: Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a stable partition.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The logP is the base-10 logarithm of P.

Ionization Constant (pKa)

Expertise & Experience: The ionization state of a drug molecule at physiological pH (approximately 7.4) significantly impacts its solubility, permeability, and target binding. The pKa is the pH at which a molecule is 50% ionized. For N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, the tertiary alcohol is predicted to have a high pKa (12.5-13.5), meaning it will be in its neutral, protonated form at physiological pH. The amide group is not expected to have a pKa in the physiological range. This suggests that the compound's properties will be relatively stable across the pH range of the gastrointestinal tract.

Trustworthiness: Potentiometric titration is a highly accurate and precise method for determining pKa values. The protocol, based on OECD Guideline 112, provides a self-validating system by generating a complete titration curve from which the pKa can be derived.

Authoritative Grounding & Comprehensive References: This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 112: Dissociation Constants in Water . [1][2] Experimental Protocol: Potentiometric Titration for pKa Determination

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Dissolve a precisely weighed amount of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide in a suitable solvent system. For poorly soluble compounds, a co-solvent such as methanol or DMSO may be necessary, and the aqueous pKa is then determined by extrapolation.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. For the alcoholic proton, titration with a strong base would be appropriate.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, a compound of interest in drug discovery. By integrating robust computational predictions with detailed, standardized experimental protocols, this document serves as a valuable resource for researchers and scientists. The provided insights into lipophilicity, solubility, and ionization state are fundamental for guiding lead optimization, formulation development, and the overall progression of this compound as a potential therapeutic agent. The emphasis on established, self-validating experimental methods ensures that the predictive data can be confidently verified, adhering to the highest standards of scientific integrity.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. [Link]

-

ChemAxon. (n.d.). Chemicalize. [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

Sources

An In-depth Technical Guide to N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, a halogenated naphthalene derivative with significant potential in medicinal chemistry and drug discovery. Although direct literature on this specific molecule is emerging, this document, grounded in established chemical principles and structure-activity relationship (SAR) analyses of analogous compounds, offers a robust framework for its synthesis, characterization, and exploration of its therapeutic promise. We will delve into a proposed synthetic route, discuss its physicochemical properties, and, by examining related structures, hypothesize its likely biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel naphthalene derivatives.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. The derivatization of the naphthalene core with different functional groups can modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

The introduction of a bromine atom, as seen in the 6-position of our target molecule, can significantly influence a compound's biological profile. Halogen bonding can enhance binding affinity to protein targets, and the lipophilicity of bromine can improve membrane permeability. Furthermore, the amide and tertiary alcohol moieties in the side chain introduce opportunities for hydrogen bonding and can impact solubility and metabolic stability. This unique combination of structural features in N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide makes it a compelling candidate for further investigation.

Synthesis and Characterization

While a specific documented synthesis for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is not widely published, a logical and efficient synthetic route can be proposed based on well-established amidation reactions. The key starting materials for this synthesis are 6-bromo-2-naphthylamine and 2-hydroxyisobutyric acid.

Proposed Synthetic Pathway

The most direct approach involves the coupling of 6-bromo-2-naphthylamine with an activated form of 2-hydroxyisobutyric acid.

Diagram 1: Proposed Synthesis of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Caption: A proposed two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Activation of 2-Hydroxyisobutyric Acid

-

To a solution of 2-hydroxyisobutyric acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent (e.g., thionyl chloride for acyl chloride formation, or a carbodiimide like EDCI in the presence of HOBt for an activated ester).

-

If using thionyl chloride, the reaction is typically stirred at room temperature or gently heated (40-50 °C) for 1-2 hours until the evolution of gas ceases. The excess thionyl chloride can be removed under reduced pressure.

-

If using EDCI/HOBt, the components are typically stirred at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

Step 2: Amide Coupling

-

In a separate flask, dissolve 6-bromo-2-naphthylamine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in the same anhydrous aprotic solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the solution of the activated 2-hydroxyisobutyric acid from Step 1 to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide.

Physicochemical Properties and Spectral Data (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₄BrNO₂ |

| Molecular Weight | 308.17 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. |

| ¹H NMR | Expected signals for aromatic protons of the naphthalene ring, a singlet for the N-H proton, a singlet for the hydroxyl proton, and singlets for the two methyl groups. |

| ¹³C NMR | Expected signals for the carbon atoms of the naphthalene ring, the amide carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |

Potential Biological Activities and Therapeutic Targets

Based on the structural motifs present in N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, we can infer its potential biological activities by examining the known pharmacology of related compounds.

Anticancer Potential

Naphthalene derivatives are well-represented among anticancer agents.[4] The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the bulky and lipophilic bromonaphthalene moiety in our target compound suggests a potential for such interactions. Furthermore, N-aryl propanamides have been investigated as antiproliferative agents, with some exhibiting activity against various cancer cell lines.[5][6]

Diagram 2: Potential Anticancer Mechanisms of Action

Caption: Hypothesized pathways for anticancer activity.

Anti-inflammatory Activity

Certain naphthalene derivatives have demonstrated anti-inflammatory properties.[2] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB. The N-aryl amide linkage is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antiviral Activity

The condensed ring system of naphthalene and its derivatives has been associated with antimicrobial and antiviral activities.[1] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with viral replication processes. The lipophilicity conferred by the bromonaphthalene group could facilitate passage through microbial cell walls.

Structure-Activity Relationship (SAR) Insights

The principles of SAR are crucial for optimizing lead compounds in drug discovery.[7][8] For N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide, several structural features are ripe for modification to explore their impact on biological activity.

-

The Bromine Substituent: The position and nature of the halogen can be varied. For instance, replacing bromine with chlorine or fluorine could alter the compound's electronic properties and ability to form halogen bonds. Moving the bromine to other positions on the naphthalene ring would likely have a significant impact on target binding.

-

The Naphthalene Core: Isosteric replacement of the naphthalene ring with other bicyclic systems, such as quinoline or indole, could lead to new compounds with different target specificities.

-

The Propanamide Side Chain: The tertiary alcohol is a key feature. Its removal or replacement with other functional groups would likely affect hydrogen bonding interactions. The gem-dimethyl groups could be modified to explore steric effects in the binding pocket. The length of the alkyl chain connecting the amide to the hydroxyl group could also be varied.

Future Directions and Conclusion

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide represents a promising, yet underexplored, scaffold for drug discovery. This technical guide has outlined a plausible synthetic route and, through a comprehensive analysis of related structures, has shed light on its potential therapeutic applications.

The next logical steps in the investigation of this compound would be:

-

Synthesis and Spectroscopic Confirmation: The proposed synthesis should be carried out, and the structure of the final compound unequivocally confirmed using modern spectroscopic techniques (NMR, MS, IR).

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, inflammatory targets, and microbial strains to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, further studies should be conducted to elucidate the underlying mechanism of action.

-